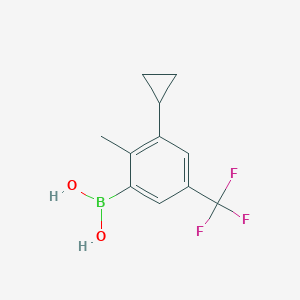
(3-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropyl, methyl, and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
The synthesis of (3-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This is one of the most common methods for preparing boronic acids.
Borylation Reactions: Direct borylation of aromatic compounds using diborane or boron trihalides can also be employed.
Industrial Production: Industrial production methods often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability.
化学反应分析
(3-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds, making it a valuable tool in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran . Major products formed from these reactions include substituted phenyl derivatives and complex organic molecules .
科学研究应用
(3-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
(3-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid can be compared with other boronic acids such as:
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the cyclopropyl and methyl groups.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups but lacks the cyclopropyl and methyl groups.
4-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in the para position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids.
属性
分子式 |
C11H12BF3O2 |
|---|---|
分子量 |
244.02 g/mol |
IUPAC 名称 |
[3-cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF3O2/c1-6-9(7-2-3-7)4-8(11(13,14)15)5-10(6)12(16)17/h4-5,7,16-17H,2-3H2,1H3 |
InChI 键 |
ZMWFHYAXZWFXIA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1C)C2CC2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Dimethylamino)ethyl]-4-[hydroxy(4-methoxy-3-methylphenyl)methylene]-5-(2-pyridinyl)-2,3-pyrrolidinedione](/img/structure/B14091775.png)
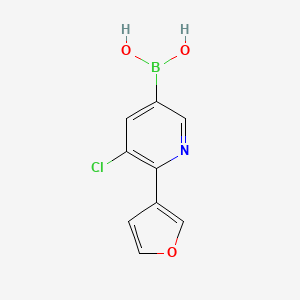
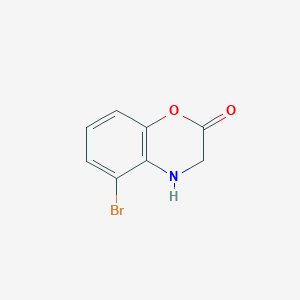
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091787.png)
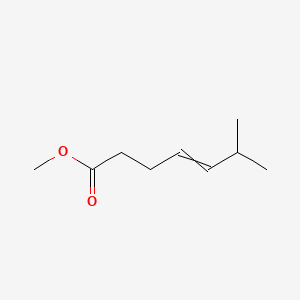
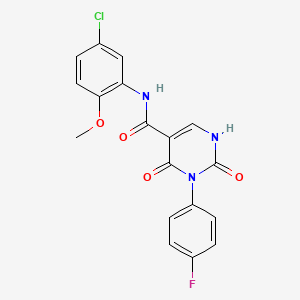
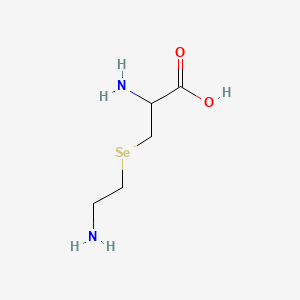
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091830.png)
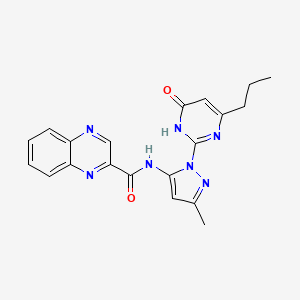
![5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14091835.png)
![[1,1'-Biphenyl]-4-ol, 2'-methoxy-3,5'-di-2-propenyl-](/img/structure/B14091838.png)
![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091846.png)
![7-ethyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14091863.png)

